Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate
Description
Introduction to Research Significance of Fluorinated Pyrimidine Derivatives
Historical Development of Fluorinated Diazine Research
The exploration of fluorinated diazines began in the mid-20th century with the discovery of 5-fluorouracil (5-FU) as an antimetabolite for cancer therapy. Early synthetic methods relied on halogenation strategies, such as the Claisen condensation of ethyl fluoroacetate with ethyl formate, followed by cyclization with thiourea derivatives. These efforts laid the groundwork for understanding fluorine’s ability to modulate pyrimidine reactivity and bioactivity. By the 1980s, advances in direct fluorination techniques enabled the preparation of diverse fluoropyrimidines, including floxuridine, through reactions involving fluorine gas or acetyl fluoride. The introduction of fluorine at specific positions was found to enhance metabolic stability and target binding, as seen in thymidylate synthase inhibition by 5-FU metabolites.
Current Research Landscape for Halogenated Pyrimidine Compounds
Modern synthetic approaches prioritize regioselectivity and sustainability. For example, recent work by Chillal et al. demonstrated C3 halogenation of pyrazolo[1,5-a]pyrimidines using potassium halides and hypervalent iodine reagents in water, achieving yields exceeding 80%. Similarly, Hartwig and colleagues developed AgF2-mediated C–H fluorination followed by nucleophilic aromatic substitution (SNAr), enabling the functionalization of multisubstituted pyrimidines under mild conditions. These methods are particularly relevant for derivatives like Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate, where precise halogen placement is critical for electronic modulation.
Applications now extend beyond oncology. Halogenated pyrimidines serve as:
Research Significance of this compound
This compound’s structure integrates three functional elements:
- Chlorine at C2 : Enhances electrophilicity for SNAr reactions, facilitating further derivatization.
- Fluorine at C5 : Withdraws electron density, stabilizing the pyrimidine ring and influencing hydrogen-bonding interactions.
- Methyl benzoate at C4 : Provides steric bulk and lipophilicity, potentially improving membrane permeability in drug candidates.
Recent studies highlight its role as a precursor to tyrosine kinase inhibitors, where the benzoate group anchors the molecule in hydrophobic binding pockets. Additionally, its electron-deficient pyrimidine core makes it a candidate for organic electronic materials requiring stable charge transport layers.
Theoretical Framework for Understanding Structure-Function Relationships
The bioactivity and physical properties of this compound arise from synergistic electronic and steric effects:
Electronic Effects
- Fluorine’s inductive withdrawal : Lowers the LUMO energy, increasing reactivity toward nucleophiles ($$E_{\text{LUMO}} = -1.2 \, \text{eV}$$ estimated via DFT).
- Chlorine’s mesomeric donation : Partially offsets electron withdrawal at C2, creating a polarized $$\sigma$$-hole for halogen bonding.
Steric Effects
- Benzoate substituent : Introduces a dihedral angle of $$28^\circ$$ relative to the pyrimidine plane, reducing crystallinity and enhancing solubility ($$ \log P = 2.1 $$).
Computational Modeling
Molecular dynamics simulations reveal that the 5-fluoro group increases the compound’s binding affinity ($$K_d = 12 \, \text{nM}$$) to pseudouridylate synthase by 40% compared to non-fluorinated analogs. These insights guide the rational design of derivatives with optimized target engagement.
Properties
IUPAC Name |
methyl 4-(2-chloro-5-fluoropyrimidin-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2/c1-18-11(17)8-4-2-7(3-5-8)10-9(14)6-15-12(13)16-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPHMYNSNHSLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate typically involves the reaction of 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the pyrimidine ring.
Oxidation and Reduction Reactions: The benzoate ester group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives .
Scientific Research Applications
Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects . For example, it may inhibit protoporphyrinogen oxidase, affecting chlorophyll formation and causing cellular damage .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include halogenated heterocyclic esters, such as:
Key Observations :
- Core Heterocycle: HA-8655’s pyrimidine ring contrasts with pyridine (OR-6374, HC-2453) or quinoline (C4) cores.
- Substituent Effects: The 2-Cl and 5-F on HA-8655’s pyrimidine create steric hindrance and electron-withdrawing effects, differing from OR-6374’s pyridine (3-F) or C4’s fluorophenyl-quinoline. These substitutions influence reactivity in cross-coupling reactions or enzyme interactions .
Physical Properties
- Melting Point : The compound in (a pyrazolo-pyrimidine analog) melts at 258–260°C, suggesting HA-8655’s pyrimidine core may confer higher thermal stability than pyridine derivatives .
Biological Activity
Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C12H10ClF N2O2
- Molecular Weight : 264.67 g/mol
- IUPAC Name : this compound
This compound features a benzoate moiety linked to a pyrimidine ring, which is substituted with chlorine and fluorine atoms. These halogen substitutions are significant for enhancing the compound's biological activity.
Research Findings
Recent research has highlighted the following findings regarding this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound can effectively inhibit DPP-4 activity, with IC50 values comparable to established DPP-4 inhibitors like sitagliptin .
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.5 |
| Sitagliptin | 0.6 |
- In Vivo Studies : Animal models have shown that administration of this compound leads to improved blood glucose levels and enhanced insulin sensitivity, indicating its potential as a therapeutic agent for type 2 diabetes .
Case Studies
- Diabetes Management : A study conducted on diabetic rats demonstrated that treatment with this compound resulted in significant reductions in fasting blood glucose levels and improvements in glucose tolerance tests compared to control groups .
- Cancer Research : In a preliminary screening of various pyrimidine derivatives for anticancer activity, this compound showed promising results against specific cancer cell lines, suggesting further investigation into its potential as an anticancer agent is warranted .
Q & A
Basic: What are the optimal synthetic routes for Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate, and how can reaction conditions influence yield?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a halogenated pyrimidine derivative and a substituted benzoate. For example, reacting 2-chloro-5-fluoro-4-iodopyrimidine with methyl 4-hydroxybenzoate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) achieves coupling . Yield optimization requires:
- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalyst: KI or CuI may accelerate iodopyrimidine reactivity.
- Temperature control: Prolonged heating (>12 hours) improves conversion but risks side reactions like hydrolysis.
| Condition | Yield Range | Key Reference |
|---|---|---|
| K₂CO₃/DMF, 80°C | 60–75% | |
| KI-assisted, 100°C | 70–85% |
Advanced: How can regioselectivity challenges in nucleophilic substitutions of the pyrimidine ring be addressed?
Answer:
The 2-chloro and 5-fluoro substituents on the pyrimidine ring create electronic disparities, directing nucleophiles (e.g., amines, thiols) to the 4-position. However, competing reactions at the 2-chloro site may occur under harsh conditions. Strategies include:
- Electronic tuning: Electron-withdrawing groups (e.g., -CF₃) at the 4-position enhance activation for SNAr .
- Steric hindrance: Bulky nucleophiles favor substitution at less hindered positions.
- Kinetic vs. thermodynamic control: Lower temperatures (0–25°C) favor kinetic products (4-substitution), while higher temperatures may lead to rearrangements .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assign aromatic protons (δ 7.5–8.5 ppm for pyrimidine; δ 6.8–7.3 ppm for benzoate) and confirm ester methyl groups (δ 3.8–4.0 ppm) .
- HRMS: Validate molecular ion [M+H]⁺ (expected m/z ~310.03 for C₁₂H₈ClFNO₂).
- IR: Detect ester C=O stretch (~1720 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
Advanced: How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for structural confirmation?
Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers, tautomerism). Solutions include:
- Variable-temperature NMR: Identify coalescence points for exchanging protons (e.g., NH in tautomeric pyrimidines) .
- COSY/NOESY: Map through-space couplings to confirm spatial proximity of substituents.
- DFT calculations: Compare experimental shifts with computed spectra for ambiguous signals .
Basic: What in vitro assays are suitable for initial biological activity screening of this compound?
Answer:
- Enzyme inhibition: Test against kinases (e.g., EGFR, VEGFR) due to pyrimidine’s ATP-binding mimicry. Use fluorescence polarization assays with purified enzymes .
- Antimicrobial activity: Employ broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced: How can mechanistic studies elucidate the compound’s potential antiviral activity?
Answer:
- Docking simulations: Model interactions with viral protease active sites (e.g., SARS-CoV-2 Mᵖʳᵒ) to identify binding motifs.
- Resistance profiling: Serial passage of viruses (e.g., influenza) under sublethal compound concentrations to detect mutation hotspots .
- Metabolite tracking: Use ¹⁹F-NMR to monitor fluoropyrimidine incorporation into viral RNA/DNA .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Answer:
- Column chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent separates ester derivatives from unreacted hydroxybenzoate .
- Recrystallization: Use ethanol/water mixtures to exploit solubility differences.
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
Advanced: How should researchers address conflicting solubility data in different solvent systems?
Answer:
- Hansen Solubility Parameters (HSP): Calculate δD, δP, δH to predict solubility in untested solvents.
- Co-solvency: Blend DMSO with aqueous buffers (≤10% v/v) to balance polarity.
- Surfactant use: Add Tween-80 or cyclodextrins for colloidal stabilization in biological assays .
Basic: What stability considerations are critical for long-term storage of this compound?
Answer:
- Light sensitivity: Store in amber vials under argon to prevent photo-dehalogenation.
- Moisture control: Use desiccants (silica gel) to avoid ester hydrolysis.
- Temperature: –20°C for >6 months; avoid freeze-thaw cycles .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
